

2-Ethyl-4,6-dihydroxypyrimidine derivatives and analogs

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Compound of Interest

Compound Name: 2-Ethyl-4,6-dihydroxypyrimidine

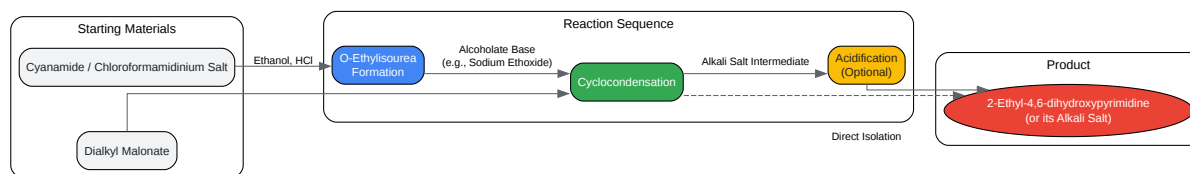
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Synthesis of the 2-Ethyl-4,6-dihydroxypyrimidine Core

The most prevalent and efficient method for constructing the 2-substituted-4,6-dihydroxypyrimidine ring system is through the cyclocondensation of an appropriate amidine-containing compound with a malonic acid ester or its derivative.^[5] For the synthesis of the 2-ethyl variant, O-ethylisourea is the key precursor, which reacts with a dialkyl malonate in the presence of a base.

This process allows for the creation of the core pyrimidine structure in good yields and high purity.^[5] The general workflow involves the formation of the O-ethylisourea salt, followed by condensation with the malonic ester and subsequent acidification if the free pyrimidine is desired.



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Caption: General synthetic workflow for **2-Ethyl-4,6-dihydroxypyrimidine**.

Representative Experimental Protocol: Synthesis of 2-Ethoxy-4,6-dihydroxypyrimidine

This protocol, adapted from patent literature for the closely related 2-ethoxy analog, illustrates the key steps applicable to the synthesis of **2-ethyl-4,6-dihydroxypyrimidine** by substituting O-ethylisourea.[5]

Materials:

- O-ethylisourea hydrochloride (or O-ethylisourea formed in situ)
- Dimethyl malonate or Diethyl malonate
- Sodium methoxide or Sodium ethoxide (as a solution in the corresponding alcohol)
- Methanol or Ethanol (as solvent)
- Mineral acid (e.g., HCl) for acidification

Procedure:

- Preparation of O-Ethylisourea Salt (if not pre-formed): Dry hydrogen chloride gas (0.26 mol) is passed into absolute ethanol (75 g) at 15-20°C. Cyanamide (0.25 mol) is then added, and

the mixture is stirred to form the O-ethylisourea hydrochloride solution.[5]

- **Cyclocondensation:** The O-ethylisourea salt solution is reacted with a dialkyl malonate (e.g., dimethyl malonate) in the presence of a methoxide base (e.g., sodium methoxide in methanol).[6] The reaction is typically conducted at a temperature between 0°C and 30°C.[6]
- **Reaction Monitoring:** The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- **Isolation of Alkali Salt:** Upon completion, the reaction mixture contains the alkali salt of the pyrimidine derivative. This can be isolated by filtration or evaporation of the solvent.
- **Acidification (Optional):** To obtain the free 2-ethoxy-4,6-dihydroxypyrimidine, the isolated salt is dissolved in water and acidified with a mineral acid or carboxylic acid, causing the product to precipitate.[5]
- **Purification:** The crude product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent.

Biological Activities and Therapeutic Potential

While data on the specific 2-ethyl derivative is limited, its analogs have demonstrated significant potential across several therapeutic areas. The primary activities reported are urease inhibition, kinase inhibition for anticancer effects, and STAT6 inhibition for inflammatory and allergic conditions.

Urease Inhibition

Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea. Its activity is a key virulence factor for several pathogenic bacteria, including *Helicobacter pylori*, which is implicated in gastritis and peptic ulcers.[7][8] Dihydropyrimidine derivatives have emerged as potent urease inhibitors.[7][8]

Compound Class	Target	Activity (IC ₅₀)	Reference
Dihydropyrimidine-2-thione Derivatives	Jack Bean Urease	34.7 - 42.9 μ M	[8]
Hydrazine Dihydropyrimidine Derivatives	Jack Bean Urease	15.0 - 26.0 μ M	[8]
Pyrano[2,3-d]- pyrimidine dione Derivative	Jack Bean Urease	19.45 μ M	[9]
Dihydropyrimidine- hydroxamic acid hybrids	H. pylori Urease	Good to Excellent	[7]

Kinase Inhibition (Anticancer Activity)

The inhibition of protein kinases is a proven strategy in cancer therapy. The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are critical mediators of cell proliferation, survival, and angiogenesis in tumors.[10][11] Certain dihydropyrimidine derivatives have been identified as potent dual inhibitors of both EGFR and VEGFR-2.[10]

Compound ID/Class	Target(s)	Activity (IC ₅₀)	Reference
Dihydropyrimidine Derivative 15	EGFR	84 nM	[10]
VEGFR-2	3.5 nM	[10]	
Dihydropyrimidine Derivative 12	EGFR	Not specified	[10]
VEGFR-2	4.20 nM	[10]	
1,6-Dihydropyrimidin-2-thiol 3e	VEGFR-2	198.7 nM	[12]
Thienopyrimidine Derivative 5f	EGFR	1.18-fold > Erlotinib	[11]
VEGFR-2	1.23 μM	[11]	

STAT6 Inhibition (Anti-inflammatory/Allergy)

Signal Transducer and Activator of Transcription 6 (STAT6) is a key transcription factor in the signaling pathways of interleukins IL-4 and IL-13.[13][14] These cytokines are central to the Th2 immune response, which drives allergic conditions like asthma and atopic dermatitis.[15] Inhibiting STAT6 is therefore a promising therapeutic strategy for these diseases.[13][15]

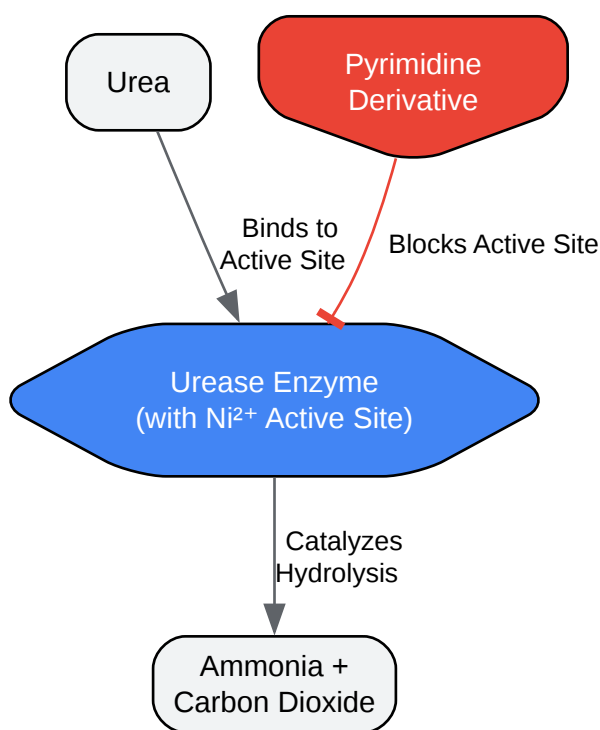
Compound ID/Class	Target	Activity (IC ₅₀)	Reference
AS1517499 (Pyrimidine-5-carboxamide)	STAT6	21 nM	[15]
IL-4 induced Th2 differentiation	2.3 nM	[15]	
AS1810722 (7H-pyrrolo[2,3-d]pyrimidine)	STAT6	Potent Inhibition	[16]

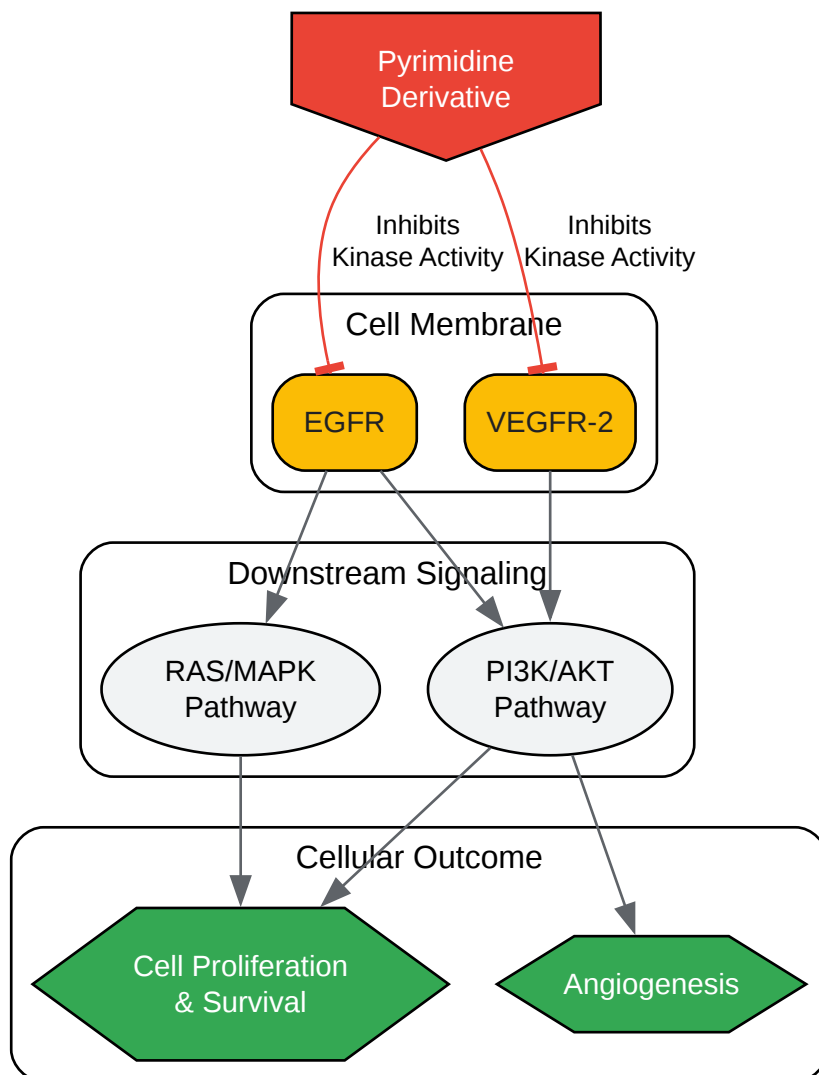
Mechanisms of Action and Signaling Pathways

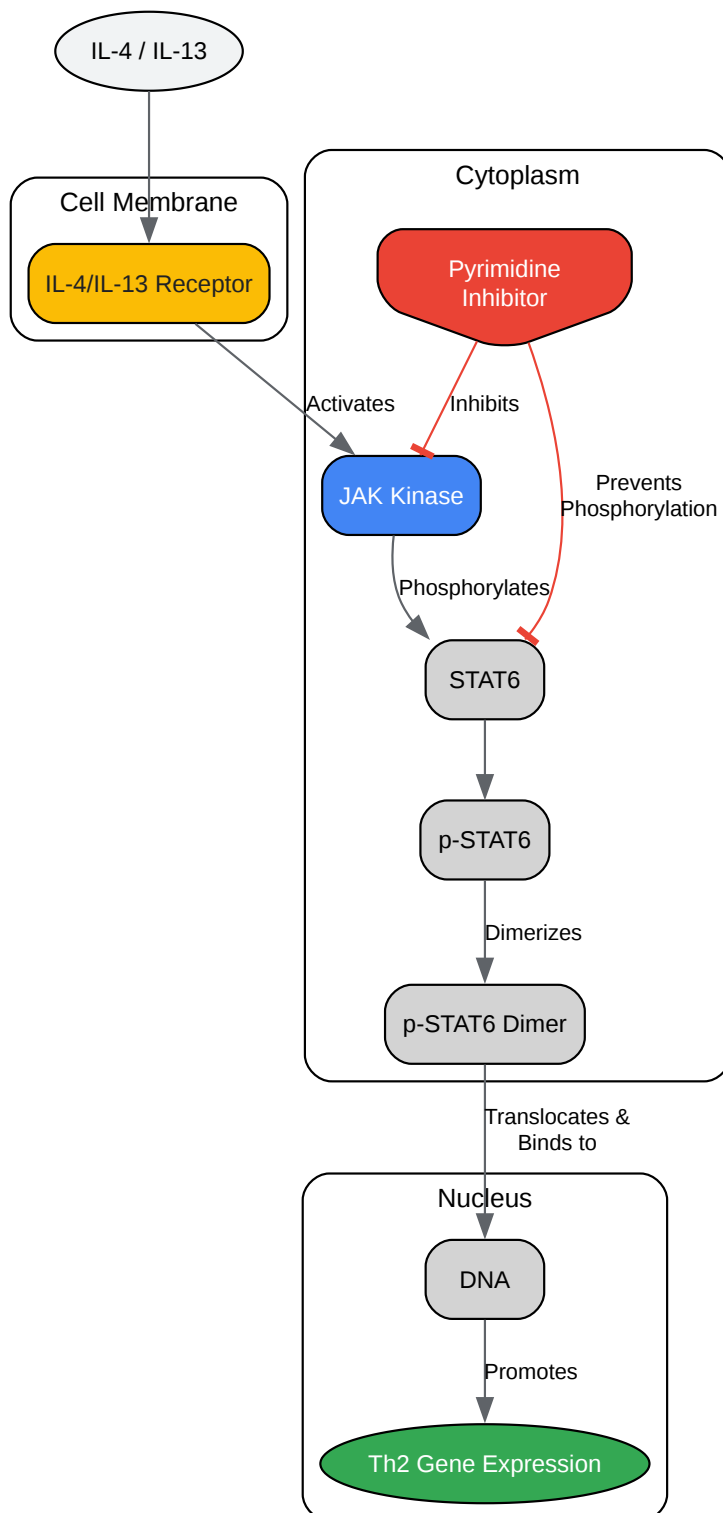
The therapeutic effects of **2-Ethyl-4,6-dihydroxypyrimidine** analogs are achieved by modulating specific biological pathways.

Mechanism of Urease Inhibition

Urease inhibitors typically function by interacting with the nickel ions in the enzyme's active site, preventing the binding and hydrolysis of urea.[8] The sulfur atom and hydrazine moieties in dihydropyrimidine thiones and hydrazine derivatives are considered key pharmacophores that chelate the Ni^{2+} ions.[7][8]







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